5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde

Process Chemistry Stability 5-Arylnicotinaldehyde

Choose 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde for its unique ortho-hydroxy group that creates a hard Lewis base site adjacent to the pyridine nitrogen, enabling stable transition-metal chelation. Unlike generic nicotinaldehydes, its metal-chelating pocket and altered aldehyde electron density drive reliable imine condensations. With a compact CNS-permeable fragment (MW 199.20, TPSA 50.2 Ų), it supports fragment-growing and Claisen-Schmidt library synthesis without protection steps. Procure at ≥95% purity to avoid oxidized byproducts.

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
Cat. No. B13160180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde
Molecular FormulaC12H9NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)O
InChIInChI=1S/C12H9NO2/c14-8-9-5-10(7-13-6-9)11-3-1-2-4-12(11)15/h1-8,15H
InChIKeyNVJAVPRGVZETHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde: A Bifunctional Aryl-Nicotinaldehyde Building Block Overview


5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde (CAS 1258633-55-4) is a heterobifunctional aryl-nicotinaldehyde with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.20 g/mol [1]. The compound features a nicotinaldehyde core substituted at the 5-position with an ortho-hydroxyphenyl group, equipping it with a reactive aldehyde site and a metal-chelating phenol-pyridine motif. As a member of the 5-arylnicotinaldehyde class, it is recognized as a valuable intermediate for synthesizing high-value agrochemicals and pharmaceuticals [2].

Why Generic Nicotinaldehyde Analogs Cannot Substitute for 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde in Chelation-Critical Syntheses


Simple substitution of 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde with generic nicotinaldehydes or non-hydroxylated 5-aryl derivatives is chemically unsound. The patent literature explicitly identifies 5-arylnicotinaldehydes as a class exhibiting unexpected sensitivity to oxidation and disproportionation, making their reliable procurement a non-trivial task [1]. Critically, the ortho-hydroxy group on the phenyl ring is not an inert spectator; it provides a structurally defined metal-chelating pocket and alters the electron density of the aldehyde, dictating subsequent reactivity in coordination chemistry or condensation reactions. Losing this functionality with a simpler analog like 5-phenylnicotinaldehyde eliminates the potential for imine-based, multi-dentate ligand scaffolds required for many metallosupramolecular and pharmacological applications [2].

Quantified Differentiation: 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde vs. Closest Analogs for Informed Procurement


Oxidative Stability: A Critical Procurement and Handling Parameter Differentiating 5-Arylnicotinaldehydes from Standard Nicotinaldehydes

The 5-arylnicotinaldehyde class, which includes 5-(2-hydroxyphenyl)pyridine-3-carbaldehyde, is explicitly distinguished from unsubstituted nicotinaldehyde by an 'unexpected sensitivity to oxidation and disproportionation' [1]. This intrinsic instability is so severe that standard literature methods for aromatic aldehyde synthesis (e.g., direct reduction of the corresponding acid or oxidation of the alcohol) apply very poorly to this class [1]. A specialized palladium/ligand catalytic hydrogenation process in the presence of carboxylic anhydrides was required to achieve good yields, and even then, the use of an incorrect ligand ratio led to considerable yield loss compared to unsubstituted nicotinic acid [1].

Process Chemistry Stability 5-Arylnicotinaldehyde

Purity Benchmarking for Procured 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde

The commercially available standard for 5-(2-hydroxyphenyl)nicotinaldehyde sets a minimum purity specification of 95% . This serves as the baseline for procurement evaluation. The compound's inherent instability, as described in the patent literature, makes this purity level both a defining starting point and a key differentiator when sourcing from new suppliers; any batch falling below this specification is likely compromised by oxidized or disproportionated byproducts [1].

Procurement Specification Purity Commodity Chemical

Chelation-Enabled Syntheses: Structural Advantage Over 5-Phenylnicotinaldehyde in Schiff-Base Ligand Formation

The ortho-hydroxy substituent creates a N,O-chelating environment upon condensation with amines, a feature absent in the non-hydroxylated analog 5-phenylnicotinaldehyde. This is critical for generating stable metal complexes. While no direct head-to-head complex stability constant data exists for this precise compound, class-level evidence from the extensively studied 2-(2'-hydroxyphenyl)pyridine (HPP) motif demonstrates that the intramolecular hydrogen bond and subsequent metal-chelation are pivotal for applications ranging from photophysics (ESIPT) to catalysis [1]. Substituting with 5-phenylnicotinaldehyde eliminates the potential for this essential N,O-ligand architecture.

Coordination Chemistry Schiff Base Ligand Design

Bioconjugation and Prodrug Scalability via Nicotinaldehyde Chalcones

5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde serves as a specific precursor in Claisen-Schmidt condensations to generate biologically active chalcones. A 2020 study demonstrates that the condensation of related nicotinaldehydes with phenylethanones yields compounds with quantified anti-fungal, anti-bacterial, and α-glucosidase inhibitory activities [1]. While this study used a set of analogs (1a-e) and not exclusively this compound, the methodology confirms the reactivity profile. The presence of the aldehyde allows direct incorporation into complex pharmacophores, differentiating it from the corresponding 5-(2-hydroxyphenyl)nicotinic acid (CAS 1258609-83-4), which would require prior derivatization.

Chalcone Synthesis Bioactivity Aldol Chemistry

Polar Surface Area as a Predictor of Membrane Permeability for CNS Drug Design

The topological polar surface area (TPSA) of 5-(2-hydroxyphenyl)pyridine-3-carbaldehyde is computed to be 50.2 Ų [1]. This value is directly within the optimal range (≤ 90 Ų) for blood-brain barrier penetration, as described by standard drug-likeness rules [2]. This small, polar fragment thus serves as an ideal central scaffold for CNS drug development programs, differentiating it from larger, more polar 5-arylnicotinaldehyde building blocks that would push a lead compound's TPSA beyond permissible limits.

Drug-likeness CNS Permeability Physicochemical Property

Ideal Applications for 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde Based on Verifiable Evidence


Design and Synthesis of N,O-Chelating Schiff-Base Ligands for Metal-Organic Frameworks (MOFs) and Catalysis

5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde is the reagent of choice for synthesizing asymmetric N,O-ligands via imine condensation. Unlike simpler 5-aryl or pyridyl aldehydes, its ortho-hydroxy group creates a hard Lewis base site adjacent to the pyridine nitrogen, enabling stable chelation of transition metals post-condensation. This scaffold can be used to build redox-active metal complexes for catalysis, given the stability concerns of the free aldehyde class are mitigated by immediate complexation [1].

Scalable Synthesis of Pharmacologically Active Nicotinaldehyde-Derived Chalcones

Leverage the reactive aldehyde in a single-step, high-yielding Claisen-Schmidt condensation to rapidly build libraries of chalcones bearing a free phenol. This directly avoids the extra protection/deprotection or activation steps required when starting from 5-(2-hydroxyphenyl)nicotinic acid. The resulting chalcones have demonstrated immediate value in bioactivity screens for antimicrobial and metabolic disease targets, as shown in studies using analogous nicotinaldehyde substrates [2].

Early-Stage Fragment-Based Drug Discovery (FBDD) for CNS Targets

The compound's compact size (MW 199.20) and favorable TPSA of 50.2 Ų establish it as a privileged CNS-permeable fragment. Its dual hydrogen bond donor/acceptor capacity and embedded meta-aldehyde handle make it ideal for fragment-growing or linking strategies. Its procurement as a validated 95% pure building block ensures that initial fragment screening hits are not artifacts from degraded, oxidized byproducts [3].

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